molecular formula C5H2BrIO2S B2423103 4-Bromo-5-iodothiophene-3-carboxylic acid CAS No. 57233-96-2

4-Bromo-5-iodothiophene-3-carboxylic acid

Cat. No. B2423103
CAS RN: 57233-96-2
M. Wt: 332.94
InChI Key: XHFASLQEXCVAMY-UHFFFAOYSA-N
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Description

4-Bromo-5-iodothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 57233-96-2 . It has a molecular weight of 332.94 . This compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-iodothiophene-3-carboxylic acid . The InChI code for this compound is 1S/C5H2BrIO2S/c6-3-2 (5 (8)9)1-10-4 (3)7/h1H, (H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Photochemical Synthesis

4-Bromo-5-iodothiophene-3-carboxylic acid has applications in photochemical synthesis. Research demonstrates that its derivatives, like methyl 5-iodothiophene-2-carboxylate, can yield aryl and heteroaryl derivatives upon irradiation with various aromatic substrates. This process involves the formation of an exciplex and is influenced by the triplet energy of the molecules, making it a valuable tool in photochemical reactions (D’Auria et al., 1989).

Halogen Exchange Reactions

The compound is also significant in halogen exchange reactions. Studies show that the reaction of similar bromo-iodothiophenes with sodium methoxide can lead to a variety of bromo- and iodothiophenes, indicating its utility in complex organic synthesis processes (Gronowitz et al., 1980).

Polymer Synthesis

Another key application is in the synthesis of polymers like poly(3-hexylthiophene). Researchers have demonstrated that the polymerization of 2-bromo-3-hexyl-5-iodothiophene can yield polymers with low polydispersity, indicating the compound’s role in producing high-quality polymer materials (Miyakoshi et al., 2004).

Kinetic Studies in Polymerization

Moreover, kinetic studies involving 4-Bromo-5-iodothiophene-3-carboxylic acid derivatives are crucial for understanding controlled polymerization. Such studies can determine propagation rate constants and help in synthesizing high molecular weight polymers, showcasing its role in advanced material science research (Lamps & Catala, 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-bromo-5-iodothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFASLQEXCVAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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